N-(4-{[2-(mesitylmethylene)hydrazino]carbonyl}phenyl)propanamide
N-(4-{[2-(mesitylmethylene)hydrazino]carbonyl}phenyl)propanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1026289
InChI:
InChI=1S/C20H23N3O2/c1-5-19(24)22-17-8-6-16(7-9-17)20(25)23-21-12-18-14(3)10-13(2)11-15(18)4/h6-12H,5H2,1-4H3,(H,22,24)(H,23,25)/b21-12+
SMILES:
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2C)C)C
Molecular Formula:
C20H23N3O2
Molecular Weight:
337.4 g/mol
N-(4-{[2-(mesitylmethylene)hydrazino]carbonyl}phenyl)propanamide
CAS No.:
Cat. No.: VC1026289
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O2 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 4-(propanoylamino)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C20H23N3O2/c1-5-19(24)22-17-8-6-16(7-9-17)20(25)23-21-12-18-14(3)10-13(2)11-15(18)4/h6-12H,5H2,1-4H3,(H,22,24)(H,23,25)/b21-12+ |
| Standard InChI Key | GQJSFFQXUGHIJT-CIAFOILYSA-N |
| Isomeric SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2C)C)C |
| SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2C)C)C |
| Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2C)C)C |
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